(4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylicAcidHydrochloride
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Overview
Description
(4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of cysteamine hydrochloride with a suitable dicarbonyl compound in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or water, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure high yield and purity of the final product while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
(4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under mild conditions to preserve the integrity of the thiazine ring .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiol derivatives .
Scientific Research Applications
(4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine: Another sulfur- and nitrogen-containing heterocycle, used in the synthesis of pharmaceuticals and agrochemicals.
Tetrahydrothiazole: Similar in structure but with different substituents, used in medicinal chemistry for its biological activities.
Uniqueness
(4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential as a versatile building block in organic synthesis make it a valuable compound in various research fields .
Properties
Molecular Formula |
C30H35FO8 |
---|---|
Molecular Weight |
542.6 g/mol |
IUPAC Name |
(5S,7aR)-5-fluoro-6,7-bis[(4-methoxyphenyl)methoxy]-2-phenyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran;methoxymethane |
InChI |
InChI=1S/C28H29FO7.C2H6O/c1-30-21-12-8-18(9-13-21)16-32-23-24(33-17-19-10-14-22(31-2)15-11-19)26(29)35-28-25(23)34-27(36-28)20-6-4-3-5-7-20;1-3-2/h3-15,23-28H,16-17H2,1-2H3;1-2H3/t23?,24?,25-,26-,27?,28?;/m1./s1 |
InChI Key |
MORQBMNTBQXWET-OTJHINGOSA-N |
Isomeric SMILES |
COC.COC1=CC=C(C=C1)COC2[C@@H]3C(O[C@H](C2OCC4=CC=C(C=C4)OC)F)OC(O3)C5=CC=CC=C5 |
Canonical SMILES |
COC.COC1=CC=C(C=C1)COC2C3C(OC(C2OCC4=CC=C(C=C4)OC)F)OC(O3)C5=CC=CC=C5 |
Origin of Product |
United States |
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